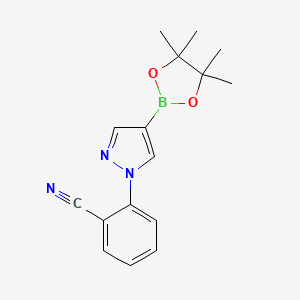

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Description

Chemical Structure and Properties

The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (CAS: 1402166-71-5) features a pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position and a benzonitrile group at the 1-position of the pyrazole. Its molecular formula is C₁₆H₁₈BN₃O₂, with a molecular weight of 295.14 g/mol .

Applications This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, a cornerstone in pharmaceutical and materials chemistry . It also serves as a precursor in meta-terphenyl-linked donor–π–acceptor (D–π–A) dyads, where its boronate group enables precise tuning of intramolecular charge transfer properties .

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-19-20(11-13)14-8-6-5-7-12(14)9-18/h5-8,10-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWKFWFDZKIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735035 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930596-18-2 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the benzonitrile group: This step involves the nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine, which is then converted to the nitrile.

Attachment of the dioxaborolane moiety: This is usually done via a Suzuki-Miyaura coupling reaction, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents like halides and nucleophiles are used under conditions that facilitate the substitution at the boron center

Major Products Formed

Oxidation: Boronic acids and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic compounds has been extensively studied for its ability to enhance biological activity. Boron-containing compounds can act as enzyme inhibitors or modulators in various biochemical pathways.

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. The presence of the dioxaborolane group may enhance the stability and bioavailability of these compounds in therapeutic applications . Studies have shown that modifications of pyrazole derivatives can lead to increased potency against cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations.

- Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions with organohalides through Suzuki-Miyaura coupling methods. This is particularly useful in synthesizing complex organic molecules with precise functionalization .

Materials Science

Boron-containing compounds are increasingly being utilized in the development of advanced materials.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form cross-links can improve the durability of polymeric materials .

Case Studies

Mechanism of Action

The mechanism by which 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron center in the dioxaborolane moiety is particularly reactive, allowing for interactions with nucleophiles and electrophiles. This reactivity is exploited in cross-coupling reactions and other synthetic transformations .

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares key structural features, physical properties, and applications of the target compound with analogs:

Stability and Handling

- Physical State : Boronate esters with aromatic substituents (e.g., benzonitrile) tend to form stable solids (e.g., target compound ), while aliphatic analogs (e.g., butanenitrile derivative ) are often liquids.

- Hazard Profile : The target compound carries H302, H312, H332 hazards (harmful if swallowed, in contact with skin, or inhaled) , similar to other boronate esters.

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile is a complex organic molecule that features a dioxaborolane moiety and a pyrazole ring. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.12 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential interactions within biological systems.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Notably:

- Receptor Modulation : Compounds with similar structures have been shown to act as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. These modulators enhance the binding affinity of acetylcholine (ACh), leading to increased receptor activation .

- Inhibition of Enzymatic Activity : Pyrazole derivatives have demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile:

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Compound A | PAM for M4 | Enhances ACh binding | |

| Compound B | Enzyme inhibitor | Reduces enzymatic activity | |

| Compound C | Antitumor activity | Induces apoptosis in cancer cells |

Case Studies

Several studies have explored the biological effects of related compounds:

- Muscarinic Receptor Modulation : A study investigated a series of pyrazole derivatives and found that they significantly shifted the ACh binding curve leftward at M4 receptors, indicating enhanced receptor activation. This suggests potential applications in treating cognitive disorders where mAChR modulation is beneficial .

- Antitumor Activity : Research on similar dioxaborolane compounds revealed their capacity to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways essential for cell survival .

- Metabolic Pathway Inhibition : Another study focused on the metabolic implications of pyrazole derivatives, noting their ability to inhibit key enzymes involved in glucose metabolism. This could provide a therapeutic avenue for managing diabetes and related metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester's reactivity. For example, refluxing intermediates in ethanol or THF/water mixtures (1:1) under inert atmospheres is common . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and temperatures (80–100°C). Lower yields (<50%) may result from competing side reactions, such as protodeboronation, which can be mitigated by degassing solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of HPLC (≥95% purity threshold), ¹H/¹³C NMR (to confirm boronate ester integration at δ 1.0–1.3 ppm and pyrazole/benzonitrile protons), and HRMS . Sigma-Aldrich notes that analytical data may not be provided for early-discovery compounds, necessitating in-house validation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Wear PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (H317/H319 hazards). Work in a fume hood to avoid inhalation, and store at 0–6°C in airtight containers to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., benzonitrile) influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer: The benzonitrile group enhances electrophilicity, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the pyrazole ring may reduce coupling efficiency with bulky aryl halides. Comparative studies with analogs (e.g., methoxy or fluoro substituents) show varying reaction rates (k = 0.15–0.45 min⁻¹) .

Q. What experimental strategies resolve contradictions in spectroscopic data across different synthetic batches?

- Methodological Answer: Discrepancies in NMR shifts (e.g., pyrazole proton splitting) may arise from residual solvents or tautomerism. Use deuterated DMSO or CDCl₃ for consistent measurements, and employ 2D NMR (COSY, HSQC) to confirm connectivity . Cross-validate with X-ray crystallography (as in pyrazole-benzonitrile derivatives) to resolve ambiguities .

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing Pd contamination?

- Methodological Answer: Screen immobilized catalysts (e.g., Pd@SiO₂) or ligand-free conditions to reduce Pd leaching. Post-synthesis, use scavengers like activated charcoal or thiourea-functionalized resins to achieve Pd levels <10 ppm . Monitor via ICP-MS .

Methodological Notes

- Reproducibility: Adopt randomized block designs for reaction optimization, as seen in agrochemical studies, to account for batch variability .

- Data Contradictions: Use statistical tools (e.g., ANOVA) to assess significance of yield differences across trials .

- Advanced Applications: Explore this compound’s utility in synthesizing fluorinated pharmaceuticals or photoactive materials, leveraging its boronate and nitrile functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.